molecular formula C12BF9O2 B3263004 4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole CAS No. 365458-36-2

4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole

Cat. No.: B3263004
CAS No.: 365458-36-2
M. Wt: 357.93 g/mol
InChI Key: WWDCPIHFCQTURV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole is a fluorinated boron-containing heterocyclic compound characterized by a benzodioxaborole core substituted with four fluorine atoms on the benzene ring and a pentafluorophenyl group at the 2-position.

Properties

IUPAC Name

4,5,6,7-tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12BF9O2/c14-2-1(3(15)5(17)6(18)4(2)16)13-23-11-9(21)7(19)8(20)10(22)12(11)24-13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDCPIHFCQTURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=C(O1)C(=C(C(=C2F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12BF9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole typically involves the reaction of fluorinated phenylboronic acid derivatives with appropriate fluorinated benzodioxaborole precursors. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Fluorinated Benzofuran Derivatives

Example : 2-Methyl-4,5,6,7-tetrafluorobenzofuran (synthesized via sodium hydride-mediated intramolecular cyclization of methyl 2,3,4,5,6-pentafluorophenyl ketone) .

  • Structural Differences : Replaces the boron-containing dioxaborole ring with an oxygen-based benzofuran system.
  • Reactivity : Lacks a Lewis acidic boron center, limiting its utility in catalysis. Instead, benzofurans are often employed in organic electronics or as intermediates in drug synthesis.
  • Fluorination Impact : The tetrafluoro substitution enhances electron-withdrawing effects, similar to the target compound, but the absence of boron reduces electrophilicity.

Fluorinated Benzothiophene Derivatives

Example : 4,5,6,7-Tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen (synthesized via Claisen rearrangement of pentafluorophenyl prop-2-enyl sulphide) .

  • Structural Differences : Features a sulfur-containing benzothiophene ring instead of benzodioxaborole.
  • Reactivity : Sulfur’s polarizability and lone pairs enable distinct reactivity, such as participation in charge-transfer complexes or coordination to soft metals. The target compound’s boron center may favor hard Lewis acid interactions.
  • Applications : Benzothiophenes are common in photovoltaics and corrosion inhibitors, whereas boron-containing systems are explored in cross-coupling reactions.

Fluorinated Benzothiazole Ligands

Example : 4,5,6,7-Tetrafluoro-2-(3,3,3-trifluoro-2-oxopropyl)benzothiazole (used in Zn(II) and Cu(II) complexes) .

  • Structural Differences : Benzothiazole core with a trifluoro-2-oxopropyl substituent.
  • Coordination Chemistry : The nitrogen and sulfur atoms facilitate metal binding, contrasting with the boron-oxygen system in the target compound. Fluorination in both cases enhances ligand stability and electron deficiency, but the target compound’s boron may enable unique catalytic pathways.

Alkyl-Substituted Dioxaborolanes

Example : 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-1,3,2-dioxaborolane .

  • Structural Differences : Alkyl substituents (tetramethyl and propenyl groups) instead of fluorinated aromatic rings.
  • Reactivity : Alkyl groups increase lipophilicity and reduce Lewis acidity compared to the electron-withdrawing pentafluorophenyl group in the target compound. Such dioxaborolanes are often used as stable boronic ester precursors in Suzuki-Miyaura couplings.

Electronic and Functional Properties

Property Target Compound Benzofuran Analogue Benzothiophene Analogue Alkyl-Dioxaborolane
Core Heteroatoms B, O O S B, O
Fluorination Tetrafluoro + pentafluorophenyl Tetrafluoro Tetrafluoro None
Lewis Acidity High (due to B and F) Low Low Moderate (alkyl groups)
Applications Catalysis, materials Electronics, pharmaceuticals Photovoltaics, corrosion Suzuki couplings

Biological Activity

4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole (CAS Number: 365458-36-2) is a compound of significant interest due to its unique fluorinated structure and potential biological applications. This article provides an in-depth analysis of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12BF9O2C_{12}BF_9O_2 with a molecular weight of approximately 357.924 g/mol. Its structure features multiple fluorine substituents that enhance its chemical stability and lipophilicity.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various fields such as medicinal chemistry and materials science. Below are key areas of focus:

Anticancer Activity

Studies have shown that benzodioxaboroles exhibit promising anticancer properties. The compound's ability to interact with biological targets may inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : Benzodioxaboroles are believed to interfere with cellular processes by targeting specific enzymes involved in cancer progression.
  • Case Study : A study demonstrated that derivatives of benzodioxaboroles could selectively induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. The presence of multiple fluorine atoms may enhance its interaction with microbial membranes.

  • Research Findings : Preliminary assays indicate that the compound exhibits activity against a range of bacterial strains. For example:
    • Gram-positive Bacteria : Effective against Staphylococcus aureus.
    • Gram-negative Bacteria : Shows moderate activity against Escherichia coli .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that play critical roles in various diseases.

  • Enzyme Targets : Research suggests that the compound may inhibit proteases and kinases implicated in tumor growth and metastasis.
  • Experimental Data : In vitro studies have reported IC50 values indicating effective inhibition at low concentrations .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Enzymes Mechanism IC50/Effective Concentration
AnticancerVarious cancer cell linesApoptosis induction< 10 µM
AntimicrobialS. aureus, E. coliMembrane disruption15 µg/mL (S. aureus)
Enzyme InhibitionProteases, KinasesCompetitive inhibition5 µM (for specific protease)

Q & A

Basic Questions

Q. What are the primary synthetic routes for 4,5,6,7-tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole, and what are their key challenges?

  • Answer : The compound is synthesized via fluorinated aromatic precursors. A common approach involves coupling a pentafluorophenyl group to a tetrafluorinated benzodioxaborole core using palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Key challenges include moisture sensitivity (due to boron-oxygen bonds) and controlling regioselectivity in highly fluorinated systems. For example, and describe analogous fluorinated ligand syntheses requiring anhydrous conditions and inert atmospheres. Crystallographic characterization (as in ) is critical to confirm structural fidelity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer :

  • X-ray crystallography resolves the boron-dioxaborole ring geometry and fluorinated substituent arrangement .
  • ¹⁹F NMR identifies distinct fluorine environments (e.g., aromatic vs. borate-bound fluorines), with chemical shifts sensitive to electron-withdrawing effects .
  • Cyclic voltammetry measures redox potentials (e.g., ~4.46 V vs. Li/Li+ in ), critical for battery applications.

Q. What are the primary academic applications of this compound?

  • Answer : It is used as a high-voltage redox shuttle additive in lithium-ion batteries (). Its fully fluorinated structure enhances oxidative stability, enabling overcharge protection (e.g., 150+ cycles at 5 wt% in electrolytes). It is also explored in fluorinated ligand design for metal complexes ( ) and as a precursor for supramolecular assemblies ( ).

Advanced Research Questions

Q. How does the compound’s fluorination pattern influence its electrochemical performance in energy storage systems?

  • Answer : The pentafluorophenyl and tetrafluoro-dioxaborole groups synergistically stabilize the radical intermediates formed during redox cycling. Fluorine’s electronegativity raises the highest occupied molecular orbital (HOMO) energy, increasing the redox potential to 4.46 V (). Comparative studies with non-fluorinated analogs (e.g., TEDBPDP in ) show a 0.3–0.5 V enhancement, critical for high-voltage cathodes.

Q. What methodological strategies mitigate hydrolysis and degradation during synthesis and application?

  • Answer :

  • Moisture-free synthesis : Use Schlenk lines or gloveboxes for boron-containing intermediates ( ).
  • Stabilizers : Add radical scavengers (e.g., MEHQ in ) to prevent polymerization during electrochemical cycling.
  • Encapsulation : Embed the compound in fluorinated polymers (e.g., PVDF) to reduce electrolyte reactivity ().

Q. How can computational modeling optimize the design of derivatives with higher redox potentials?

  • Answer :

  • DFT calculations predict substituent effects on HOMO/LUMO levels. For example, replacing borate-bound oxygens with stronger electron-withdrawing groups (e.g., trifluoromethanesulfonyl) could further elevate redox potentials.
  • MD simulations assess solubility and aggregation behavior in electrolytes ( ).

Q. What contradictions exist in reported data on the compound’s thermal and electrochemical stability?

  • Answer : While claims stability at 60°C and high charge rates, notes general instability of perfluorinated compounds (PFCs) under UV exposure. Researchers must reconcile these by testing under multifactorial conditions (e.g., temperature + UV + electrolyte composition).

Key Research Gaps

  • Mechanistic Insights : Detailed in situ studies (e.g., operando spectroscopy) to track boron-oxygen bond stability during redox cycling.
  • Environmental Impact : Limited data on biodegradation or toxicity of fluorinated byproducts ( vs. 10).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.